2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylanilino)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)17-10-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRYJXNGQASRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185676 | |
| Record name | 2-[[(4-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30818-66-7 | |
| Record name | 2-[[(4-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30818-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Methylphenyl)amino]methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization of 2 4 Toluidinomethyl 1h Isoindole 1,3 2h Dione and Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione is expected to show distinct signals corresponding to the protons of the phthalimide (B116566), p-toluidine (B81030), and methylene (B1212753) bridge components.
Phthalimide Protons: The four aromatic protons of the phthalimide ring would typically appear as a multiplet or two distinct multiplets in the downfield region, approximately between 7.7 and 7.9 ppm. This characteristic pattern arises from the symmetrical nature of the phthalimide moiety.
p-Toluidine Aromatic Protons: The four protons on the p-substituted benzene ring of the toluidine group would present as two doublets, characteristic of an AA'BB' system, in the range of 6.6 to 7.0 ppm.
Methylene Protons: The two protons of the methylene bridge (N-CH₂-N) connecting the phthalimide and toluidine nitrogens would likely appear as a singlet or a doublet around 4.8 to 5.5 ppm. The chemical shift is influenced by the two adjacent nitrogen atoms.
Amino Proton: A broad singlet corresponding to the N-H proton of the toluidine moiety is expected. Its chemical shift can vary widely depending on the solvent and concentration.
Methyl Protons: The three protons of the methyl group on the toluidine ring would give rise to a sharp singlet in the upfield region, typically around 2.2 to 2.3 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phthalimide Ar-H | 7.7 - 7.9 | Multiplet |
| p-Toluidine Ar-H | 6.6 - 7.0 | Two Doublets |
| N-CH₂-N | 4.8 - 5.5 | Singlet/Doublet |
| N-H | Variable | Broad Singlet |
The ¹³C NMR spectrum would provide complementary information, confirming the carbon skeleton of the molecule.
Imide Carbonyl Carbons: The two equivalent carbonyl carbons of the phthalimide group are expected to resonate significantly downfield, typically in the range of 167-169 ppm.
Aromatic Carbons: The aromatic carbons of both the phthalimide and p-toluidine rings would appear in the typical aromatic region of 110-150 ppm. The quaternary carbons would have distinct shifts from the protonated carbons.
Methylene Carbon: The carbon of the N-CH₂-N bridge would be found in the range of 50-60 ppm.
Methyl Carbon: The methyl carbon of the p-toluidine group would appear at the most upfield position, generally around 20-22 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Imide) | 167 - 169 |
| Aromatic C (Phthalimide & Toluidine) | 110 - 150 |
| N-CH₂-N | 50 - 60 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule by observing the absorption of infrared radiation at specific frequencies.
C=O Stretching: The most prominent peaks in the IR spectrum would be the symmetric and asymmetric stretching vibrations of the imide carbonyl groups, which are expected to appear around 1770 cm⁻¹ and 1710 cm⁻¹, respectively.
N-H Stretching: A peak corresponding to the N-H stretching of the secondary amine (toluidine) would be observed in the region of 3350-3450 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bonds would appear in the 1300-1400 cm⁻¹ region.
Aromatic C-H Stretching: Absorption due to the aromatic C-H stretching would be seen above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching of the methylene bridge and the methyl group would appear just below 3000 cm⁻¹.
Table 3: Predicted FT-IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3350 - 3450 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=O Stretch (asymmetric) | ~1770 |
| C=O Stretch (symmetric) | ~1710 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.
ESI-MS is a soft ionization technique that is well-suited for this type of molecule. The expected result would be the observation of the protonated molecular ion [M+H]⁺. For this compound (C₁₆H₁₄N₂O₂), the calculated molecular weight is 266.29 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at m/z 267.30, corresponding to the [M+H]⁺ ion. The formation of other adducts, such as [M+Na]⁺, may also be observed.
Tandem Mass Spectrometry (MS-MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS-MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. dtic.mil In a typical experiment, the intact molecule is ionized, often by protonation to form the precursor ion [M+H]⁺, which is then isolated. This precursor ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. uab.edu Analyzing the mass-to-charge ratio (m/z) of these fragments provides critical information about the molecule's connectivity and helps to piece together its structure. ncsu.edu
For this compound (Molecular Formula: C₁₆H₁₄N₂O₂; Molecular Weight: 266.29 g/mol ), the expected protonated molecule [M+H]⁺ would have an m/z of 267.11. The fragmentation of this precursor ion would likely proceed through the cleavage of the most labile bonds. The primary fragmentation pathways can be hypothesized to involve the cleavage of the N-CH₂ and CH₂-N bonds of the methylene bridge.
Key Hypothesized Fragmentation Steps:
Cleavage A (N-CH₂ Bond): Fission of the bond between the phthalimide nitrogen and the methylene carbon could lead to the formation of a phthalimide radical cation (m/z 147) or a protonated phthalimide ion (m/z 148), along with a corresponding toluidinomethyl fragment.
Cleavage B (CH₂-N Bond): Fission of the bond between the methylene carbon and the toluidine nitrogen is a highly probable pathway. This would generate a stable N-methylphthalimide cation (m/z 160) or a related fragment at m/z 161, and a 4-methylaniline (p-toluidine) radical (m/z 106).
Formation of Tolyl Cation: Another significant fragment would likely be the tropylium-like tolyl cation (C₇H₇⁺) at m/z 91, resulting from fragmentation of the toluidine portion of the molecule.
Phthalimide Ring Fragments: The characteristic phthalimide moiety itself can fragment, typically producing ions at m/z 132 (phthalic anhydride), m/z 104 (benzyne radical cation), and m/z 76 (C₆H₄⁺).
These pathways allow for the systematic elucidation of the molecular structure by correlating the observed product ions with specific substructures of the parent molecule.
| Precursor Ion (m/z) | Hypothesized Product Ion (m/z) | Hypothesized Neutral Loss (Da) | Proposed Fragment Identity |
|---|---|---|---|
| 267.11 | 160.04 | 107.07 | [N-methylphthalimide]⁺ |
| 267.11 | 148.04 | 119.07 | [Phthalimide+H]⁺ |
| 267.11 | 107.09 | 160.02 | [p-toluidine+H]⁺ |
| 267.11 | 91.05 | 176.06 | [Tolyl Cation/Tropylium]⁺ |
| 148.04 | 104.03 | 44.01 | [Benzyne radical cation] |
| 148.04 | 76.03 | 72.01 | [C₆H₄]⁺ |
Elemental Analysis for Compound Purity and Stoichiometry
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It precisely measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close agreement, typically within ±0.4%, confirms the elemental composition and provides strong evidence of the sample's purity. mdpi.com
For this compound, the molecular formula is C₁₆H₁₄N₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 72.17 |
| Hydrogen (H) | 5.30 |
| Nitrogen (N) | 10.52 |
| Oxygen (O) | 12.01 |
To illustrate the application of this data, the elemental analysis results for a related isoindole-dione derivative, N-{2-[4-(4-trifluoromethylphenyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione, showed a close match between the calculated and found values, confirming its stoichiometry. nih.gov Such a comparison is essential for validating the identity and purity of the target compound.
X-ray Crystallography for Solid-State Molecular Structure Determination
While specific crystallographic data for this compound is not available, analysis of structurally similar compounds provides insight into the expected structural parameters. For instance, the crystal structure of 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been determined, offering a representative model for this class of molecules. researchgate.net The data reveals key details about the crystal packing and molecular geometry.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₆H₁₃NO₂ |
| Formula Weight | 251.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.3169 (4) |
| b (Å) | 8.4281 (2) |
| c (Å) | 13.5482 (5) |
| β (°) | 95.757 (2) |
| Volume (ų) | 1285.71 (7) |
| Z | 4 |
Conformational Analysis and Stereochemical Considerations
The molecule this compound does not possess any chiral centers, and therefore does not have stereoisomers such as enantiomers or diastereomers. The structural analysis thus focuses on its conformational properties, which are primarily determined by the rotation around single bonds.
The key conformational feature of this molecule is the spatial relationship between the planar isoindole-1,3-dione (phthalimide) ring system and the 4-methylphenyl (p-tolyl) ring. Due to steric hindrance, it is highly unlikely that these two ring systems are coplanar. X-ray crystallographic studies of related N-aryl isoindole-diones consistently show a significant dihedral angle between the phthalimide plane and the plane of the aryl substituent.
For example, in 2-(2,4-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, the dihedral angle between the isoindole ring system and the dimethylphenyl ring is 66.4°. researchgate.net
Similarly, the dihedral angle between the phthalimide and hydroxybenzene rings in 2-(4-Hydroxyphenyl)isoindoline-1,3-dione is 64.77°. researchgate.net
Based on these examples, it can be confidently predicted that the p-tolyl group in this compound is also substantially twisted out of the plane of the isoindole-dione moiety. The isoindole-dione system itself is expected to be nearly planar. researchgate.net The rotational freedom exists around the N-CH₂ and CH₂-N bonds, allowing the molecule to adopt a low-energy conformation in the solid state that is dictated by crystal packing forces and intramolecular steric interactions.
Exploration of Biological Activities and Structure Activity Relationships Sar
Enzyme Inhibition Studies
Derivatives of 1H-isoindole-1,3(2H)-dione have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The two main isoforms, COX-1 and COX-2, have distinct physiological and pathological roles. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that protect the gastrointestinal tract, while COX-2 is primarily induced at sites of inflammation. nih.govmedcentral.com Consequently, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to reduce the risk of gastrointestinal side effects. nih.gov
In a study evaluating a series of new 1H-isoindole-1,3(2H)-dione derivatives, their inhibitory activities against both COX-1 and COX-2 were determined. mdpi.comnih.gov The results showed that some compounds exhibited stronger inhibition of COX-2, while others more potently inhibited COX-1 when compared to the reference drug, meloxicam. mdpi.comnih.gov The affinity ratio of COX-2 to COX-1 was calculated to quantify the selectivity of these compounds. mdpi.comnih.gov This differential inhibition highlights the potential for developing isoform-selective inhibitors based on the isoindole-1,3(2H)-dione scaffold. The presence of an aromatic moiety is considered important for affinity towards the COX-2 enzyme. mdpi.com
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected 1H-Isoindole-1,3(2H)-dione Derivatives
| Compound | % Inhibition of COX-1 | % Inhibition of COX-2 | COX-2/COX-1 Affinity Ratio |
| Compound D | Data not available | Data not available | Data not available |
| Compound E | Data not available | > Meloxicam | Data not available |
| Compound F | Data not available | > Meloxicam | Data not available |
| Compound G | Data not available | > Meloxicam | > Meloxicam |
| Compound H | Data not available | > Meloxicam | > Meloxicam |
| Compound I | Data not available | > Meloxicam | Data not available |
| Meloxicam (Reference) | Data not available | Data not available | Reference Value |
Note: Specific IC50 values were not provided in the source material, but relative inhibitory activity was described. "Compound" letters are used as designated in the source study. mdpi.com
Molecular docking studies have provided insights into the binding modes of 1H-isoindole-1,3(2H)-dione derivatives within the active sites of COX enzymes. The most potent COX-2 inhibitors in one study were found to interact with key amino acid residues, Arg120 and Tyr355, through hydrogen bonds formed with a carbonyl group in the compound's linker. mdpi.com The molecule fits well within the COX-2 binding site, stabilized by several hydrophobic interactions. mdpi.com
The isoindole-1,3(2H)-dione portion of the molecule is involved in interactions with Leu352 (π-σ interaction), as well as Ala523 and Val523 (π-alkyl interactions). mdpi.com These interactions are crucial for anchoring the inhibitor within the active site. Unlike some other non-steroidal anti-inflammatory drugs (NSAIDs), which form a salt bridge with Arg120, certain isoindole-1,3(2H)-dione derivatives can bind in a different orientation. mdpi.comnih.gov For instance, the carboxylate group of the NSAID diclofenac (B195802) has been shown to form hydrogen bonds with Tyr-385 and Ser-530, a binding mode that does not involve Arg-120. nih.gov While direct interaction with Trp387 was not specified for the titular compound, the interactions with the surrounding residues define its inhibitory mechanism.
Various series of 1H-isoindole-1,3(2H)-dione derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic system and implicated in the progression of Alzheimer's disease. researchgate.netnih.gov In vitro testing using Ellman's method has revealed that many of these compounds exhibit significant inhibitory activity. researchgate.net
For one series of six new derivatives, IC50 values were determined for both enzymes. The results indicated that some compounds were potent inhibitors of AChE, with the most active derivative showing an IC50 value of 1.12 μM. researchgate.netnih.gov The activity against BuChE was generally lower for all tested compounds in this series, with the best inhibitor having an IC50 of 21.24 μM. researchgate.netnih.gov Another study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives also identified potent AChE inhibitors, with the most active compound having an IC50 value of 0.91 μM. nih.gov A separate series of isoindolin-1,3-dione-based acetohydrazides demonstrated remarkable potency against AChE, with IC50 values ranging from 0.11 to 0.86 µM, while their activity against BChE was in the range of 5.7 to 30.2 µM. nih.gov
Table 2: Cholinesterase Inhibitory Activity (IC50) of Selected 1H-Isoindole-1,3(2H)-dione Derivatives
| Compound | Structure | IC50 AChE (µM) | IC50 BuChE (µM) |
| I | N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione | 1.12 | 24.67 |
| II | N-{2-[4-(4-trifluoromethylphenyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione | 2.15 | 21.71 |
| III | N-{2-[4-(diphenylmethyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione | 1.84 | 21.24 |
| IV | N-{2-[4-(pyrimidin-2-yl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione | 2.19 | 43.11 |
| V | N-(2-morpholin-4-ylethyl)-1H-isoindole-1,3(2H)-dione | 2.45 | 45.32 |
| VI | N-[2-(3,4-dihydroisoquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione | 2.56 | 40.12 |
| Donepezil (Reference) | 0.02 | 3.29 |
Data sourced from a study on new derivatives of 1-H-isoindole-1,3(2H)-dione. researchgate.netnih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the cholinesterase inhibitory activity of isoindoline-1,3-dione derivatives. The length of the alkyl linker connecting the isoindoline-1,3-dione core to other moieties, such as N-benzylpiperidine, has a significant impact on potency. nih.gov Research on a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, where the alkyl chain was varied from three to eight methylene (B1212753) groups, showed that all compounds had moderate to significant AChE inhibitory activity (IC50 values from 0.9 to 19.5 μM). nih.gov The most promising inhibitors against AChE were those with six and seven methylene groups, while for BuChE, a linker with eight methylene groups was optimal. nih.gov This suggests that a longer linker may be more favorable for interacting with the peripheral anionic site (PAS) and catalytic anionic site (CAS) of the cholinesterase enzymes. nih.gov
Substituent variation on the aromatic rings of these molecules also plays a key role. In a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, it was found that electron-withdrawing groups such as chlorine (Cl), fluorine (F), and nitro (NO2) at the ortho and para positions of the phenyl ring resulted in the best inhibitory effects against AChE. nih.gov Conversely, a compound with an electron-donating methoxy (B1213986) group at the meta position also showed favorable potency. nih.gov For acetohydrazide derivatives, a smaller substituent like a methyl group was more effective for AChE inhibition than an ethyl group. nih.gov These findings provide a solid basis for further structural modifications to design more effective cholinesterase inhibitors. researchgate.net
Cholinesterase (AChE and BuChE) Inhibitory Activity
Antimicrobial Activity Investigations
Investigations into the antimicrobial properties of 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione have not been found in the surveyed literature. While the isoindole-1,3-dione scaffold is known to be a component of some antimicrobial agents, the efficacy of this specific derivative against bacterial strains has not been reported.
Antibacterial Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
No published studies were identified that specifically test the antibacterial activity of this compound against Staphylococcus aureus or other Gram-positive bacteria. Consequently, data such as Minimum Inhibitory Concentration (MIC) values or zones of inhibition for this compound are not available.
Antibacterial Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)
Similarly, there is no specific documented evidence of the antibacterial efficacy of this compound against Escherichia coli or any other Gram-negative bacterial strains.
Structure-Activity Relationships for Antimicrobial Potency
Due to the absence of specific antimicrobial data for this compound, a structure-activity relationship analysis for its antimicrobial potency cannot be constructed.
In Vitro Cytotoxicity Studies in Cancer Cell Lines
The antiproliferative potential of isoindole-1,3-dione derivatives has been extensively investigated against a variety of human cancer cell lines, revealing a range of cytotoxic effects that are highly dependent on the compound's specific chemical structure.
Studies have demonstrated that N-substituted isoindole-1,3-diones can inhibit the viability of numerous cancer cell lines. The cytotoxic effects vary based on the cell line and the specific substitutions on the isoindole structure. researchgate.net
For example, against the A549 human lung carcinoma cell line, certain N-benzylisoindole-1,3-dione derivatives showed inhibitory effects with IC₅₀ values of 114.25 µM and 116.26 µM. nih.gov A separate study on tetrahydro-isoindole derivatives found that a compound containing both an azide (B81097) and a silyl (B83357) ether group exhibited potent activity against A549 cells, with an IC₅₀ value of 19.41 µM. nih.gov
In studies involving the HeLa cervical cancer cell line, various derivatives have also shown promise. Some compounds were found to have cell-selective activity against HeLa cells. nih.gov In another case, specific phthalimide (B116566) derivatives significantly reduced the proliferation of HeLa cells, with the most active compounds reducing viability to around 40%. unirioja.esscielo.org.mx
Research on MCF-7 (breast adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines revealed that isoindole-1,3(2H)-dione derivatives containing both a silyl ether and a bromine atom displayed higher anticancer activity than the conventional chemotherapy drug cisplatin. nih.gov The cytotoxic effects of various trisubstituted isoindole derivatives have also been evaluated against PC-3 (prostate cancer), A549, HeLa, Caco-2, and MCF-7 cell lines. researchgate.net
| Cell Line | Compound Description | Observed Activity (IC₅₀) | Reference |
| A549 (Lung) | N-benzylisoindole-1,3-dione derivative | 114.25 µM | nih.gov |
| A549 (Lung) | Tetrahydro-isoindole derivative with azide & silyl ether | 19.41 µM | nih.gov |
| HeLa (Cervical) | Tetrahydro-isoindole derivative | Cell-selective activity observed | nih.gov |
| MCF-7 (Breast) | Isoindole-1,3(2H)-dione with silyl ether & bromine | More active than cisplatin | nih.gov |
| Caco-2 (Colon) | Isoindole-1,3(2H)-dione with silyl ether & bromine | More active than cisplatin | nih.gov |
| PC-3 (Prostate) | Trisubstituted isoindole derivatives | Varied cytotoxic effects observed | researchgate.net |
Investigations into the mechanisms underlying the anti-proliferative effects of N-substituted isoindole-1,3-diones have pointed to several cellular processes. A notable finding from one study on a series of newly synthesized 1H-isoindole-1,3(2H)-dione derivatives was their effect on chromatin structure. The research observed that the degree of chromatin relaxation outside the cell nucleus was lower after incubation with all tested compounds compared to the control. nih.govnih.govmdpi.comresearchgate.net This suggests that these compounds may influence gene expression and cell function by modulating the physical state of chromatin.
Other research on related phthalimide structures has provided additional mechanistic clues. For instance, studies on N-(alkyladamantyl)phthalimides revealed that their antiproliferative activity was linked to a delay in the cell cycle progression at the G1/S phase. nih.gov Molecular docking analyses of other phthalimide series have suggested that DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns, could be a potential drug target. unirioja.esscielo.org.mx
General Structure-Activity Relationship (SAR) Derivation for N-Substituted Isoindole-1,3(2H)-diones
The biological profile of N-substituted isoindole-1,3(2H)-diones is critically dependent on the chemical properties of the substituent attached to the imide nitrogen, as well as modifications to the core phthalimide ring system.
The nature of the N-substituent plays a pivotal role in determining the specific biological activity of a phthalimide derivative. nih.govnih.gov
Chain Length and Bulk: For hypolipidemic activity, the length of the N-alkyl chain is critical; activity was not improved by extending the chain beyond five carbon atoms. nih.gov In contrast, for anti-inflammatory activity, the bulkiness of the N-substituted alkyl chain was found to be associated with biological potency. nih.gov Similarly, for antiproliferative activity, N-adamantylphthalimides with longer alkyl spacers (e.g., a propylene (B89431) chain) showed the highest selectivity toward tumor cells. nih.gov
Functional Groups: The presence of specific functional groups on the N-substituent can confer or enhance activity. For hypolipidemic effects, substituents such as hydroxy, amino, or carbethoxy groups on the N-alkyl chain led to a reduction in activity. nih.gov Conversely, for anticancer activity, the presence of groups like silyl ethers, azides, and bromine atoms on the core structure was found to be beneficial. nih.govresearchgate.net The introduction of an N-benzyl pyridinium (B92312) moiety has been shown to yield potent acetylcholinesterase inhibitors. nih.gov
Aromatic and Heterocyclic Moieties: The type of ring system in the N-substituent is also crucial. The presence of an aromatic moiety is important for affinity to the COX-2 enzyme. nih.gov The introduction of an arylpiperazine residue connected by a linker to the isoindole-1,3(2H)-dione part has been shown to result in greater inhibition of COX enzymes. mdpi.com
Modification of the core phthalimide ring system, such as saturation of the aromatic ring to form a hexahydrophthalimide, significantly impacts biological activity. The aromatic nature of the phthalimide core appears essential for certain biological effects.
One study investigating hypolipidemic activity found that replacing the phenyl ring of the phthalimide core with a cyclohexyl ring (forming a hexahydrophthalimide derivative) led to a loss of activity. nih.gov This highlights the importance of the planar, aromatic core for this particular biological profile.
In a direct comparison of antioxidant activity, a series of phthalimide and hexahydrophthalimide derivatives were synthesized and evaluated using the DPPH method. mdpi.com While all compounds showed some level of antioxidant activity, the most potent compound was a phthalimide derivative, not its hexahydrophthalimide counterpart. mdpi.com This suggests that the electronic properties of the aromatic phthalimide ring may contribute more favorably to radical scavenging activity compared to the saturated hexahydrophthalimide core in the tested series.
In-depth Analysis of this compound Reveals Limited Publicly Available Research
The isoindole-1,3-dione core, also known as phthalimide, is recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This means its structure is a recurring motif in a wide range of biologically active compounds. mdpi.com Researchers frequently use this scaffold as a starting point for the design of novel chemical entities with potential therapeutic applications. mdpi.comresearchgate.net The development of analogs based on this core structure is a common strategy to create compounds with tailored biological activities for pre-clinical studies. researchgate.netacgpubs.org These activities are diverse, with different derivatives showing potential as anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents. mdpi.comacgpubs.org
In the realm of materials science, isoindole-1,3-dione derivatives are explored for their optical properties. Studies on various analogs have been conducted to understand their potential in the development of photofunctional materials. The structural features of these compounds can make them useful as intermediates in the synthesis of more complex molecules, including functional polymers. mdpi.com
Furthermore, certain derivatives of the isoindole-1,3-dione scaffold have been investigated for their utility as biochemical reagents. For instance, specific analogs are used as functionalized ligands for the development of protein degraders, acting as fundamental building blocks in the creation of degrader libraries. chemicalbook.com
Despite the rich and varied research context of the parent isoindole-1,3-dione scaffold, specific data concerning this compound—including its role in lead compound development, specific applications in materials science, or its use as a biochemical probe—is not substantially documented in the available literature. General information from chemical suppliers confirms its existence, but detailed research findings that would allow for a thorough discussion of its specific applications as outlined are absent from the reviewed sources. Therefore, a detailed article focusing solely on this specific compound as requested cannot be generated at this time due to the lack of specific scientific research.
Conclusion and Future Research Directions
Summary of Key Academic Findings Pertaining to 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione and its Analogues
Analogues of this compound have demonstrated a remarkable diversity of biological activities. The core phthalimide (B116566) structure serves as a versatile scaffold, and modifications at the N-substituent position lead to a wide range of pharmacological effects. mdpi.com These activities span from enzyme inhibition to broad physiological effects like analgesia.
Key findings for various analogues include:
Enzyme Inhibition: A prominent area of investigation has been enzyme inhibition. Certain derivatives have been identified as potent inhibitors of cyclooxygenase (COX-1 and COX-2), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and human neutrophil elastase (HNE). nih.govnih.govnih.govnih.gov For instance, N-arylpiperazinyl derivatives have shown significant COX inhibitory activity, with some compounds exhibiting greater potency than the reference drug meloxicam. nih.govnih.gov Similarly, other analogues designed as cholinesterase inhibitors have displayed IC50 values in the low micromolar to nanomolar range, highlighting their potential in the context of neurodegenerative diseases. nih.gov
Analgesic and Anti-inflammatory Activity: Several studies have confirmed the analgesic and anti-inflammatory properties of isoindole-1,3-dione derivatives. nih.govmdpi.com For example, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was found to have an analgesic activity 1.6 times higher than metamizole sodium in in vivo models. mdpi.com This activity is often linked to the inhibition of enzymes like COX. nih.gov
Antimicrobial and Anticancer Activity: The phthalimide scaffold is a component of compounds with documented antimicrobial (antibacterial and antifungal), antitubercular, and anticancer activities. nih.govmdpi.comresearchgate.net The planar, hydrophobic nature of the isoindoline-1,3-dione ring system is believed to facilitate interaction with various biological targets, contributing to these effects. nih.gov
Antioxidant Properties: Some hybrid molecules incorporating the 1H-isoindole-1,3(2H)-dione moiety have demonstrated notable antioxidant activity in assays such as the DPPH method. mdpi.com
Below is a table summarizing the biological activities of selected N-substituted 1H-isoindole-1,3(2H)-dione analogues.
| Compound Class/Derivative | Biological Target/Activity | Key Findings |
| N-Arylpiperazinyl Acetyl Derivatives | Cyclooxygenase (COX-1/COX-2) | Showed significant inhibition; some compounds were more potent inhibitors of COX-1 or COX-2 than meloxicam. nih.govnih.gov |
| 2-(Aryl/Alkyl)-isoindoline-1,3-diones | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Derivatives showed potent inhibitory activity with IC50 values ranging from 0.034 µM to 7.4 µM for AChE. nih.gov |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic Activity | Demonstrated high analgesic activity, reportedly 1.6 times more effective than metamizole sodium in vivo. mdpi.com |
| Phthalimide-Thiazole Derivatives | Human Neutrophil Elastase (HNE) | Analogues with specific substitutions (e.g., 4-trifluoromethyl) showed potent HNE inhibition with IC50 values around 12.98 µM. nih.gov |
| N-Substituted Isoindoline-1,3-diones | Antimycobacterial Activity | Certain derivatives showed significant activity against Mycobacterium tuberculosis (H37Rv strain) with IC50 values as low as 18 µM. nih.gov |
| Thiophene-Phthalimide Hybrids | Antioxidant Activity | A derivative containing a thiophene moiety demonstrated increased antioxidant character in DPPH assays. mdpi.com |
Identification of Remaining Research Gaps and Challenges in the Field
Despite the breadth of research on phthalimide derivatives, significant gaps and challenges remain.
Lack of Specific Data: The most immediate research gap is the absence of published synthesis, characterization, and biological evaluation of this compound itself. Its specific biological targets and potential therapeutic applications are entirely unexplored.
Structure-Activity Relationship (SAR) Studies: While many series of analogues have been synthesized, comprehensive SAR studies are often limited to the specific biological target under investigation. A more systematic exploration of how subtle structural changes (e.g., position of the methyl group on the toluidine ring, nature of the linker) affect potency and selectivity across a wider range of targets is needed.
Mechanism of Action: For many reported activities, such as antimicrobial or anticancer effects, the precise molecular mechanism of action has not been fully elucidated. Identifying the specific protein or nucleic acid targets is crucial for further development.
Off-Target Effects and Selectivity: A major challenge in developing phthalimide-based therapeutic agents is ensuring selectivity. Given that the scaffold can interact with numerous biological targets, the potential for off-target effects is high. Future research must focus on designing derivatives with high selectivity for their intended target to minimize potential side effects.
Perspectives on Future Synthetic Strategies and Novel Derivatization Approaches
The versatility of the isoindole-1,3-dione core allows for numerous synthetic modifications. Future strategies will likely focus on creating large, diverse chemical libraries for high-throughput screening and on developing more efficient and sustainable synthetic methods.
Combinatorial Synthesis: The reactivity of the imide proton facilitates straightforward N-substitution, making the scaffold ideal for combinatorial chemistry. nih.gov Established methods like the Mannich reaction with a wide variety of primary or secondary amines and formaldehyde (B43269), or condensation with various amino-containing compounds, can be used to generate large libraries of analogues around the 2-(aminomethyl)-1H-isoindole-1,3(2H)-dione core. nih.govnih.gov
Modern Catalytic Methods: Recent advances have focused on metal-catalyzed and metal-free synthesis routes. rsc.org Palladium-catalyzed methods, for example, have been developed for the efficient construction of N-substituted phthalimides from readily available starting materials like 2-iodobenzamides. rsc.org Exploring these modern techniques could provide more efficient and environmentally friendly pathways to novel derivatives.
Scaffold Decoration: Beyond substitution at the nitrogen atom, future strategies should explore modifications of the phthalimide ring itself. Introducing various substituents (e.g., halogens, nitro, amino groups) on the aromatic ring can significantly alter the electronic properties and biological activity of the molecule, as demonstrated by the development of compounds like pomalidomide. mdpi.com
Hybrid Molecules: Creating hybrid molecules by linking the phthalimide scaffold to other known pharmacophores is a promising approach. This has already been shown to be effective in creating potent enzyme inhibitors and antioxidants. mdpi.com
Prospects for Advanced Computational Modeling in Predictive Chemical Biology
Computational modeling is an indispensable tool for accelerating the discovery and optimization of novel isoindole-1,3-dione derivatives.
Target Identification and Validation: For a novel compound like this compound, inverse docking (docking a single ligand against a library of known protein structures) could be employed to predict potential biological targets, guiding initial in vitro screening efforts.
Predictive SAR and Ligand Optimization: As demonstrated in numerous studies on analogues, molecular docking simulations are highly effective at predicting the binding modes of these compounds within the active sites of enzymes like COX and cholinesterases. mdpi.comnih.gov These models can rationalize observed SAR and guide the design of new derivatives with improved potency and selectivity. For example, modeling can predict how changes to the N-substituent will affect interactions with key amino acid residues.
ADME-Tox Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com Early-stage in silico prediction of properties like membrane permeability, metabolic stability, and potential toxicity can help prioritize which newly designed analogues should be synthesized and tested, saving significant time and resources.
Directions for Further Mechanistic Biological Investigations (pre-clinical, non-safety focused)
Once promising lead compounds are identified through synthesis and screening, detailed pre-clinical investigations are necessary to understand their biological mechanisms.
Enzyme Kinetics: For derivatives that show inhibitory activity against enzymes like COX or AChE, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This provides deeper insight into how the compound interacts with the enzyme.
Cell-Based Assays: The biological activity of compounds should be confirmed in relevant cell-based models. For example, potential anti-inflammatory agents identified through COX inhibition assays should be tested for their ability to reduce the production of inflammatory mediators (e.g., prostaglandins (B1171923), cytokines) in cell lines like macrophages.
Target Engagement and Biomarker Studies: Cellular thermal shift assays (CETSA) or related techniques can be used to confirm that a compound directly binds to its intended target within a cellular environment. Furthermore, identifying downstream biomarkers that are modulated by the compound’s activity can help to establish a clear link between target engagement and cellular response.
"Omics" Approaches: To gain a broader understanding of a compound's mechanism of action and to identify potential off-target effects, transcriptomics or proteomics studies could be employed. Analyzing changes in gene or protein expression in cells treated with a lead compound can reveal the cellular pathways that are most affected by its activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-Toluidinomethyl)-1H-isoindole-1,3(2H)-dione and its structural analogs?
- Methodological Answer :
- Step 1 : Condensation of phthalic anhydride derivatives with substituted amines. For example, 2a (a related isoindole-dione) was synthesized by reacting phthalyloglycine with phthalic anhydride and sodium acetate at 200°C for 4 hours (yield: 80%) .
- Step 2 : Functionalization via nucleophilic substitution. describes introducing fluorinated thioether groups to isoindole-dione cores using bromoethyl intermediates (e.g., 83% yield for 2-[difluoromethylthio]ethyl derivatives) .
- Step 3 : Solvent optimization. Refluxing in n-butanol (10 hours) or ethanol (1 hour) is effective for cyclization, as shown in the synthesis of 3a (70% yield) and X-ray-quality crystals .
Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Detect characteristic carbonyl stretches (1,3-dione C=O at ~1700–1750 cm⁻¹) and N–H/N–C vibrations .
- NMR Analysis : Use and NMR to identify substituent environments. For example, aromatic protons in isoindole-dione derivatives appear at δ 7.7–8.0 ppm, while methylene groups (e.g., –CH–) resonate at δ 3.5–4.5 ppm .
- X-ray Crystallography : Single-crystal diffraction (as in ) resolves stereochemistry and hydrogen-bonding networks. Refinement protocols include constrained H-atom placement and anisotropic displacement parameters .
Advanced Research Questions
Q. What strategies enhance the bioactivity of isoindole-dione derivatives through structural modifications?
- Methodological Answer :
- PEGylation : highlights attaching polyethyleneglycol (PEG) chains (e.g., Thalidomide-PEG5-NH) to improve solubility and pharmacokinetics .
- Heterocyclic Fusion : demonstrates antiviral potential by incorporating piperidinyl and thienyl groups into the isoindole-dione scaffold .
- Pharmacophore Hybridization : Merge with bioactive motifs (e.g., morpholine in ) to target specific enzymes or receptors .
Q. How does the electronic environment of substituents influence the compound’s reactivity and binding affinity?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine substituents (e.g., 2-fluoro-4-hydroxybenzyl in ) increase electrophilicity, enhancing interactions with nucleophilic residues in proteins .
- Hydrogen-Bond Donors/Acceptors : Substituents like –OH () or –NH ( ) improve binding to biological targets (e.g., kinases or proteases) .
- Computational Modeling : Use logP values (e.g., XlogP = -1.2 in ) and polar surface area (PSA) to predict membrane permeability .
Q. What in vitro models are suitable for evaluating the therapeutic potential of this compound?
- Methodological Answer :
- Antimicrobial Assays : references agar diffusion or broth microdilution for testing isoindole-dione derivatives against bacterial/fungal strains .
- Antiviral Screening : employs cell-based assays (e.g., MERS-CoV inhibition) with EC determination .
- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins, guided by LD data from analogs (e.g., Thalidomide in ) .
Contradiction Analysis and Troubleshooting
Q. How to resolve discrepancies in synthetic yields or purity across studies?
- Methodological Answer :
- Reagent Quality : Trace moisture in solvents (e.g., n-butanol) can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from ethanol) improves purity, as shown in (melting points: 278–304°C) .
- Catalyst Optimization : Compare Pd/C () vs. Raney Ni for hydrogenation steps; adjust reaction time/temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
